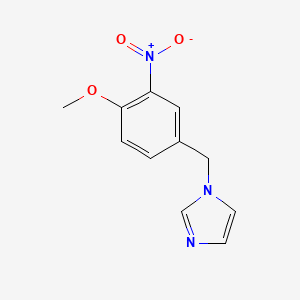
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein (also known as CDA) is a small molecule compound that has been studied for its potential applications in both scientific research and drug development. CDA belongs to a class of compounds known as electrophiles, which are molecules that can readily react with other molecules, making them useful for a variety of purposes. CDA has a number of unique properties that make it particularly attractive for scientific research and drug development, including its ability to readily react with biological molecules, its low toxicity, and its low cost.
Mécanisme D'action
CDA is an electrophilic reagent, meaning that it is able to react with other molecules by donating electrons. This reaction is known as an electrophilic substitution reaction, and it is the basis for CDA’s ability to react with biological molecules. In particular, CDA is able to react with the amino acids that make up proteins, and this reaction is the basis for its potential use in drug development.
Biochemical and Physiological Effects
CDA has been studied for its potential effects on biochemical and physiological systems. In particular, CDA has been studied for its potential effects on the immune system, metabolism, and gene expression. In addition, CDA has been studied for its potential effects on cancer cells, as it has been found to be able to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CDA is an attractive reagent for lab experiments due to its low toxicity and low cost. In addition, CDA is easy to synthesize and is readily available in a variety of forms. However, CDA is not without its limitations, as it is not as reactive as some other electrophiles, and it has a limited range of applications.
Orientations Futures
The potential applications of CDA are still being explored, and there are a number of future directions that could be explored. These include the use of CDA in the development of novel drugs, the study of its potential effects on gene expression, and the study of its potential effects on cancer cells. In addition, CDA could be used in the synthesis of more complex molecules, such as peptides and proteins. Finally, CDA could be used in the study of enzyme reactions, as it is able to react with many different types of enzymes.
Méthodes De Synthèse
CDA can be synthesized in a variety of ways, including the use of a Grignard reaction. This reaction involves the reaction of an alkyl halide with a magnesium metal in the presence of a base. The resulting product is a Grignard reagent, which can then be reacted with a variety of other compounds to form CDA. Other methods of synthesis include the use of a Claisen condensation reaction, a Wittig reaction, and a Williamson ether synthesis. The choice of synthesis method will depend on the desired product and the availability of the necessary reagents.
Applications De Recherche Scientifique
CDA has been studied for its potential applications in a variety of scientific research areas, including its use as an electrophilic reagent for the synthesis of small molecules, its ability to react with biological molecules, and its potential for use in drug development. In particular, CDA has been studied as a potential drug development tool due to its ability to readily react with biological molecules, its low toxicity, and its low cost. CDA has been used in a variety of research applications, including the synthesis of small molecules, the study of enzyme reactions, and the study of drug metabolism.
Propriétés
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)7-6-12(15)11-5-3-4-10(8-11)9-13/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKQIWXTDLZLPZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2952079.png)

![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2952084.png)

![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)

![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952089.png)

![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)